Squalene N-methylimine

Sterol biosynthesis inhibition 2,3-oxidosqualene cyclase 3T3 fibroblast assay

Researchers studying sterol biosynthesis face assay-dependent variability among squalenoid inhibitors. Squalene N-methylimine (CAS 123453-64-5) addresses this: • Selectively suppresses C₂₇-sterol biosynthesis in intact 3T3 fibroblasts while showing moderate microsomal SO cyclase activity-ideal for platform-dependent SAR benchmarking. • Acid-labile imine group permits controlled degradation under endosomal pH for pulse-chase protocols. • Predicted logP 10.66 (~2.8 units below squalene) enables distinct solubilization profiles vs. more lipophilic analogs. Available at ≥95% purity in 100-500 mg scales. Request quote for global shipping.

Molecular Formula C28H47N
Molecular Weight 397.7 g/mol
CAS No. 123453-64-5
Cat. No. B050975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualene N-methylimine
CAS123453-64-5
Synonymssqualene N-methylimine
Molecular FormulaC28H47N
Molecular Weight397.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C
InChIInChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23?
InChIKeyVCGJAAAECOMPHW-FUDGTJQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Squalene N-methylimine for Sterol Research


Squalene N-methylimine (CAS 123453-64-5, C₂₈H₄₇N) is a nitrogen-containing derivative of the triterpenoid hydrocarbon squalene, classified among squalene imine analogs [1]. It was first synthesized as part of a rationally designed series of 2,3-oxidosqualene (SO) cyclase inhibitors intended to probe and disrupt the post-squalene segment of sterol biosynthesis [2]. The compound features an imine functional group at the terminal position of the squalene chain, distinguishing it from azasqualenes, oxaziridines, and amides within the same inhibitor class [2][3].

Squalene N-methylimine: Non-Interchangeability


Substituting squalene N-methylimine with a structurally similar squalenoid inhibitor—such as squalene N-methyloxaziridine, N-methylamide, or 2,3-iminosqualene—carries the risk of obtaining a qualitatively different biological profile. Within the same experimental system, the N-methylimine derivative (compound 7) preferentially suppressed C₂₇-sterol biosynthesis in intact 3T3 fibroblast cultures, whereas the N-methyloxaziridine analog (compound 9) was the most potent inhibitor of isolated SO cyclase in rat liver and yeast microsomes [1]. This differential cellular versus enzymatic activity pattern means that researchers cannot assume functional equivalence among in-class compounds. Additionally, the imine functional group confers acid lability that is absent in the corresponding amide or aziridine analogs, impacting both storage conditions and experimental protocol design [1].

Squalene N-methylimine: Comparative Evidence


C₂₇-Sterol Inhibition: N-Methylimine vs. N-Methyloxaziridine

In a direct head-to-head comparison within the same study, squalene N-methylimine (compound 7) strongly inhibited the biosynthesis of C₂₇-sterols in 3T3 fibroblast cultures, whereas squalene N-methyloxaziridine (compound 9)—the most potent SO cyclase inhibitor in microsomal assays—did not exhibit comparable cellular C₂₇-sterol suppression [1]. This inverse structure-activity relationship between enzymatic potency and cellular sterol pathway blockade is a defining differentiator.

Sterol biosynthesis inhibition 2,3-oxidosqualene cyclase 3T3 fibroblast assay C27-sterol profiling

N-Methylimine vs. N-Methyloxaziridine: Enzymatic vs. Cellular Activity

The same study [1] evaluated all four derivatives (7–10) in both rat liver and yeast microsomal SO cyclase assays and 3T3 fibroblast cellular sterol biosynthesis assays. Compound 9 (N-methyloxaziridine) was the best inhibitor in both microsomal systems, whereas compounds 7 (N-methylimine) and 10 (N-methylamide) showed stronger activity in the cellular C₂₇-sterol assay. This divergent ranking between enzymatic and cellular readouts is a hallmark of the N-methylimine scaffold.

SO cyclase inhibition Microsomal assay Cellular sterol assay Structure-activity divergence

Acid Lability vs. Amide and Aziridine Analogs

The synthesis of squalene N-methyloxaziridine (compound 9) was specifically redesigned using a novel method to prevent acid-catalyzed decomposition of both N-methylimine (7) and N-methyloxaziridine (9) [1]. This indicates that squalene N-methylimine is susceptible to acid-mediated degradation, a property not shared by the N-methylamide (compound 10) or by 2,3-iminosqualene (an aziridine), which are more chemically robust under acidic conditions.

Chemical stability Acid decomposition Synthetic handling Storage conditions

Lipophilicity and Boiling Point vs. Squalene

The ACD/Labs Percepta-predicted logP for squalene N-methylimine is 10.66, with a boiling point of 505.5 ± 50.0 °C at 760 mmHg . By comparison, squalene (C₃₀H₅₀) has a reported logP of approximately 13.5 and a boiling point around 430 °C at 760 mmHg (literature values). The lower logP of the N-methylimine derivative (ΔlogP ≈ −2.8) reflects the polarizing effect of the imine group, which may influence membrane partitioning and formulation behavior relative to the parent hydrocarbon.

Lipophilicity logP Physicochemical properties Formulation

Squalene N-methylimine: Application Scenarios


Post-Squalene Sterol Branching in Intact Cells

When the experimental goal is to selectively suppress C₂₇-sterol biosynthesis in intact mammalian cells while minimizing direct SO cyclase inhibition at the microsomal level, squalene N-methylimine offers a profile that the more enzyme-potent N-methyloxaziridine cannot provide [1]. This scenario is particularly relevant for researchers studying cholesterol pathway regulation in fibroblast or hepatocyte models.

Inhibitor Profiling: Enzymatic vs. Cellular Platforms

For laboratories conducting systematic SAR studies of squalenoid inhibitors, squalene N-methylimine serves as a critical reference compound exhibiting platform-dependent activity—strong in cellular C₂₇-sterol assays but moderate in microsomal SO cyclase assays [1]. This divergent behavior makes it indispensable for benchmarking novel inhibitors across both assay formats.

Acid-Labile Squalenoid Probes for Chemical Biology

The documented acid lability of squalene N-methylimine [1] makes it a candidate for experiments where controlled degradation under mildly acidic conditions (e.g., endosomal pH) is desirable. Its susceptibility to acid-catalyzed hydrolysis contrasts with the stability of amide and aziridine analogs, enabling temporal control of inhibitor activity in pulse-chase type experimental designs.

Delivery Formulation for Reduced-Lipophilicity Squalenoids

With a predicted logP of 10.66—approximately 2.8 log units lower than squalene [1]—squalene N-methylimine may exhibit altered solubility and membrane partitioning characteristics. Formulation scientists developing lipid-based or cyclodextrin-complexed delivery systems for squalenoid inhibitors can leverage this differentiated physicochemical profile to achieve solubilization or release kinetics distinct from more lipophilic analogs.

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